molecular formula C14H14Cl2N2O2 B8312920 2-(2,6-Dichloro-phenyl)-4-isopropyl-2H-pyrazole-3-carboxylic acid methyl ester

2-(2,6-Dichloro-phenyl)-4-isopropyl-2H-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B8312920
M. Wt: 313.2 g/mol
InChI Key: IGNYATYBADTSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dichloro-phenyl)-4-isopropyl-2H-pyrazole-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C14H14Cl2N2O2 and its molecular weight is 313.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14Cl2N2O2

Molecular Weight

313.2 g/mol

IUPAC Name

methyl 2-(2,6-dichlorophenyl)-4-propan-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C14H14Cl2N2O2/c1-8(2)9-7-17-18(12(9)14(19)20-3)13-10(15)5-4-6-11(13)16/h4-8H,1-3H3

InChI Key

IGNYATYBADTSRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-2-oxo-pentanoic acid methyl ester (3.8 g, 26 mmol) in N,N-dimethylformamide dimethyl acetal (7 mL, 52 mmol) is added p-toluenesulfonic acid monohydrate (30 mg). The mixture is stirred at 80° C. overnight. The reaction mixture is concentrated under reduced pressure to give 3-isopropyl-4-dimethylamino-2-oxo-but-3-enoic acid ethyl ester as an orange oil. To a solution of 3-isopropyl-4-dimethylamino-2-oxo-but-3-enoic acid ethyl ester and 2,6-dichlorophenylhydrazine hydrochloride (2.8 g, 13 mmol) in EtOH (40 mL) is added concentrated HCl (0.5 mL). The mixture is stirred at ambient temperature for 2 h followed by refluxing overnight. The reaction mixture is concentrated and the residue is partitioned between EtOAc and 1N HCl. The organic phase is dried (Na2SO4) and concentrated to a residue. The residue is purified by column chromatography (0-15% EtOAc in hexanes) to give the title compound as an oil (2.2 g, 52%). 1H NMR (CDCl3): δ 7.76 (s, 1H), 7.43 (d, 2H), 7.34 (dd, 1H), 3.75 (s, 3H), 3.48 (m, 1H), 1.32 (d, 6H).
Name
3-isopropyl-4-dimethylamino-2-oxo-but-3-enoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
52%

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